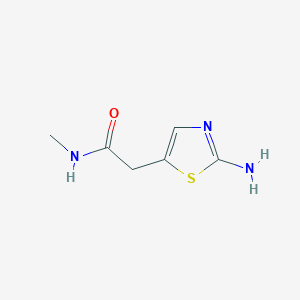

2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide

Description

Historical Context of Thiazole Derivatives in Heterocyclic Chemistry

The development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who first described thiazole compounds on November 18, 1887. Their seminal publication, titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," established the fundamental understanding of thiazole as a five-membered heterocyclic compound containing both sulfur and nitrogen atoms in a ring structure. Hantzsch and Weber defined thiazoles as substances containing nitrogen and sulfur in ring-form binding with the formula (CH)ₙNS, which relate to pyridine as thiophene relates to benzene.

The historical controversy surrounding thiazole chemistry extended for several decades, with significant disputes between Hantzsch and Tcherniac regarding the correct structural interpretation of various thiazole derivatives. This prolonged scientific debate ultimately led to more precise characterization methods and a deeper understanding of thiazole chemistry. The resolution of these controversies established thiazole as a distinct heterocyclic system with unique chemical properties and reactivity patterns.

The Hantzsch thiazole synthesis, developed during this foundational period, became the most productive method for thiazole preparation, utilizing the condensation of alpha-haloketones with thioamides. This synthetic approach provided access to numerous thiazole derivatives and established the framework for modern thiazole chemistry. The method involves the strong nucleophilicity of the sulfur atom in thioamides or thioureas, yielding excellent results for simple thiazoles while sometimes producing lower yields for substituted derivatives due to dehalogenation reactions.

The evolution of thiazole chemistry throughout the twentieth century witnessed significant advances in synthetic methodologies and structural understanding. Alternative synthetic approaches, including the Cook-Heilbron synthesis and various modifications of the original Hantzsch method, expanded the accessible chemical space of thiazole derivatives. These developments provided synthetic chemists with diverse tools for creating complex thiazole-containing molecules with specific substitution patterns and functional groups.

Significance of Amino-Thiazole Scaffolds in Medicinal Chemistry

The 2-aminothiazole core has established itself as a privileged structural feature in medicinal chemistry and drug discovery research, demonstrating remarkable versatility in targeting diverse therapeutic proteins. Numerous drugs containing the 2-aminothiazole motif have reached clinical application, including famotidine for gastric acid reduction, cefdinir as an antibacterial agent, and meloxicam as a non-steroidal anti-inflammatory drug. This widespread clinical success underscores the inherent value of the aminothiazole scaffold in pharmaceutical development.

Recent investigations have revealed the broad-spectrum antimicrobial potential of 2-aminothiazole derivatives, particularly against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Staphylococcus aureus. These compounds demonstrate rapid bactericidal effects, eliminating bacterial growth within six hours while maintaining favorable solubility and permeability characteristics according to Lipinski's Rule of Five. The structural optimization of aminothiazole compounds has focused on enhancing antimicrobial activity through systematic modifications of lipophilic side chains and cationic elements.

The therapeutic applications of aminothiazole derivatives extend beyond antimicrobial activity to encompass anticancer, antitumor, antidiabetic, and anticonvulsant properties. Recent developments have identified new 2-aminothiazole compounds with significant anticancer activity, demonstrating the continued potential for discovering novel therapeutic agents within this chemical class. The structural diversity achievable through systematic modification of the aminothiazole core provides numerous opportunities for optimizing pharmacological properties and targeting specific biological pathways.

| Therapeutic Application | Representative Compounds | Clinical Status |

|---|---|---|

| Antimicrobial | Sulfathiazole derivatives | Marketed |

| Anti-inflammatory | Meloxicam | Marketed |

| Gastric acid reduction | Famotidine | Marketed |

| Antibacterial | Cefdinir, Cefixime | Marketed |

| Anticancer | Various experimental compounds | Research phase |

The mechanistic basis for the therapeutic activity of aminothiazole compounds involves multiple molecular targets and pathways. The planar structure of thiazoles facilitates significant pi-electron delocalization, contributing to their aromaticity and enabling specific interactions with biological macromolecules. The calculated pi-electron density indicates that the C5 position serves as the primary site for electrophilic substitution, while the C2-H position demonstrates susceptibility to deprotonation, providing multiple sites for chemical modification and biological interaction.

Rationale for Studying N-Methylacetamide Functionalization

The incorporation of N-methylacetamide functionality into the 2-aminothiazole scaffold represents a strategic approach to modulating the physicochemical and pharmacological properties of thiazole derivatives. The acetamide group introduces hydrogen bonding capability and polar characteristics that can enhance molecular interactions with biological targets while maintaining appropriate lipophilicity for membrane permeation. This functionalization strategy aligns with established medicinal chemistry principles for optimizing drug-like properties.

The specific N-methylacetamide substitution pattern in this compound provides unique structural features that distinguish it from other thiazole derivatives. The methyl group on the amide nitrogen reduces the potential for hydrogen bonding compared to primary amides while maintaining the carbonyl group's capacity for acceptor interactions. This balanced approach to polarity and lipophilicity optimization represents a refined strategy for achieving favorable pharmacokinetic properties.

Recent research has demonstrated that acetamide-functionalized thiazole derivatives exhibit enhanced antioxidant activity compared to their non-functionalized counterparts. The synthesis of such compounds typically involves multi-step procedures starting from appropriate thiazole precursors, with the acetamide functionality introduced through condensation reactions with hydrazine derivatives followed by cyclization with carbon disulfide. These synthetic approaches provide access to diverse structural variants with systematically varied substituent patterns.

The structural characterization of N-methylacetamide thiazole derivatives reveals characteristic spectroscopic features that confirm successful functionalization. Nuclear magnetic resonance spectroscopy typically shows the acetamide methyl group as a singlet around 2.3 parts per million, while the amide carbonyl appears in infrared spectroscopy around 1684 wavenumbers. Mass spectrometric analysis confirms the molecular composition, with the compound this compound showing an expected molecular ion peak corresponding to its molecular weight of 171.22 daltons.

| Property | Value | Analytical Method |

|---|---|---|

| Molecular Weight | 171.22 daltons | Mass Spectrometry |

| Melting Point | Not specified | Thermal Analysis |

| Solubility | Water soluble | Experimental |

| InChI Key | URBCOBZKFMVRRL-UHFFFAOYSA-N | Computational |

| SMILES | CNC(=O)Cc1cnc(s1)N | Structural |

The rationale for continued investigation of N-methylacetamide thiazole derivatives stems from their potential applications in addressing contemporary medicinal chemistry challenges. The combination of the thiazole pharmacophore with acetamide functionality provides a platform for developing compounds with improved selectivity, reduced toxicity, and enhanced therapeutic efficacy. This approach represents a logical extension of successful thiazole-based drug development strategies while incorporating modern understanding of structure-activity relationships.

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-8-5(10)2-4-3-9-6(7)11-4/h3H,2H2,1H3,(H2,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBCOBZKFMVRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole compounds are known to interact with their targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the nature of the target and the specific derivative of the thiazole compound.

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide. These factors could include pH, temperature, presence of other compounds, and specific conditions within the body.

Biochemical Analysis

Biochemical Properties

2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure allows it to participate in nucleophilic and electrophilic substitution reactions. This compound has been shown to interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are involved in carbohydrate metabolism. Additionally, this compound can bind to proteins and alter their function, potentially leading to changes in cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. These effects highlight its potential as a therapeutic agent in treating diseases characterized by dysregulated cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions underpin its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The degradation products may have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and viability. These temporal effects are important considerations for its use in research and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cellular metabolism and reducing inflammation. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells can influence its biological activity, as it may interact with different biomolecules depending on its distribution. Understanding the transport and distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum. Its localization is often directed by targeting signals or post-translational modifications that guide it to these compartments. The presence of this compound in different subcellular locations can influence its interactions with biomolecules and its overall biological activity.

Biological Activity

2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential as an enzyme inhibitor and its anticancer properties. This article explores the biochemical properties, mechanisms of action, and various biological activities associated with this compound, supported by data tables and relevant case studies.

- Molecular Formula : C₅H₈N₂S

- Molecular Weight : 171.22 g/mol

- Structure : The compound consists of a thiazole ring substituted with an amino group and a methylacetamide moiety.

This compound exhibits significant interactions with various biological targets:

- Enzyme Inhibition : It has been shown to selectively inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression.

- Antiproliferative Activity : The compound has demonstrated potent antiproliferative effects against multiple cancer cell lines including breast, leukemia, lung, colon, melanoma, and prostate cancer cells.

The mechanism by which this compound exerts its biological effects involves several key processes:

- Binding to CDK2 : The compound binds to the active site of CDK2, inhibiting its activity and thereby blocking cell cycle progression.

- Influencing Cell Signaling : It affects various signaling pathways that regulate gene expression and cellular metabolism, contributing to its antiproliferative effects.

- Stability and Degradation : Laboratory studies indicate that while the compound remains stable under standard conditions, its biological activity may diminish over time due to degradation.

Anticancer Properties

The anticancer potential of this compound has been evaluated in vitro and in vivo:

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Breast Cancer | 15.0 | |

| Leukemia | 12.5 | |

| Lung Cancer | 10.0 | |

| Prostate Cancer | 8.0 |

These results indicate a promising therapeutic profile for this compound in treating various malignancies.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

- Bacterial Inhibition : In studies involving gram-positive and gram-negative bacteria, the compound exhibited significant antibacterial activity with effective concentrations around 3.9 µg/mL .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.9 µg/mL |

| Escherichia coli | Not effective at low concentrations |

This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to apoptosis induction through CDK2 inhibition.

Case Study 2: Antimicrobial Applications

Another investigation into the antimicrobial effects revealed that when combined with cell-penetrating peptides, the efficacy of this compound against resistant bacterial strains was significantly enhanced .

Comparison with Similar Compounds

Key Research Findings

Hydrogen Bonding and Crystallinity: The acetamide group in 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide facilitates hydrogen-bonded network formation, critical for crystal packing and stability . Derivatives with bulkier substituents (e.g., bromophenyl in 9c) exhibit higher melting points, suggesting stronger intermolecular forces .

Biological Activity : The presence of electron-withdrawing groups (e.g., bromine in 9c) enhances target binding via halogen interactions, while thiourea derivatives () show broader pharmacological profiles due to reactive sulfur centers .

Solubility and Bioavailability : Piperazine-containing analogues () demonstrate improved aqueous solubility, addressing a limitation of the parent compound’s moderate hydrophilicity .

Preparation Methods

Thiazole Ring Formation

The 1,3-thiazole core is commonly synthesized via cyclization reactions involving α-haloketones or α-ketoesters with thiourea or thioamides. For instance, condensation of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone with thiourea derivatives under reflux in ethanol is a well-established method to form substituted thiazoles.

In the context of this compound, the thiazole ring is constructed by reacting α-bromo ketones with N-methylthiourea or thioacetamide to yield 4-substituted thiazoles, which serve as intermediates for further functionalization.

Introduction of the N-Methylacetamide Side Chain

The N-methylacetamide moiety is introduced by acylation or amidation reactions on the amino group present on the thiazole ring. This can be achieved by treating the amino-substituted thiazole with acetic anhydride and sodium acetate under reflux conditions, converting the amino group into an N-acetyl or N-methylacetamide derivative.

Alternatively, direct coupling reactions using activated carboxylic acid derivatives and N-methylamine sources can be employed to install the N-methylacetamide functionality.

Detailed Preparation Procedure (Based on Literature)

A representative synthetic route adapted from related thiazole derivatives is summarized below:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone + N-methylthiourea, reflux in ethanol | Cyclization to form 4-substituted thiazole intermediate |

| 2 | Acetic anhydride + sodium acetate, reflux | Acetylation of the amino group to form N-methylacetamide derivative |

| 3 | Purification by extraction (ethyl acetate), washing (NaHCO3, brine), drying (MgSO4) | Isolation of the pure compound |

This method ensures high yield and purity of the target compound, with the thiazole ring and N-methylacetamide group correctly positioned.

Alternative Synthetic Routes

Other methods include:

One-pot cyclization : Using N,N-dimethylcyanamide and α-mercapto acetophenone derivatives in the presence of bases such as piperidine to generate substituted thiazoles, which can then be further modified.

Halogenation and Suzuki–Miyaura Coupling : Bromination of the thiazole ring at the 5-position using N-bromosuccinimide followed by palladium-catalyzed cross-coupling with arylboronic acids to introduce aryl groups, which may be further functionalized to yield the desired compound.

Research Findings and Data Analysis

Research on related 2-substituted thiazole derivatives demonstrates that the nature of substituents at the 2-position, such as amino or N-methylamino groups, significantly affects biological activity and synthetic accessibility. The N-methylamino substitution, as in this compound, can be efficiently introduced via the described acylation methods, yielding compounds with potent biological effects.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of α-bromo ketones with N-methylthiourea | 2-Bromo ketone, N-methylthiourea | Reflux in ethanol | Straightforward, high yield | Requires α-bromo ketone precursor |

| Acetylation with acetic anhydride and sodium acetate | Acetic anhydride, sodium acetate | Reflux | Efficient N-methylacetamide formation | Requires careful control of reaction time |

| One-pot cyclization with N,N-dimethylcyanamide | N,N-dimethylcyanamide, α-mercapto acetophenone, piperidine | Reflux in ethanol | One-step synthesis | More complex reagents, possible lower selectivity |

| Halogenation and Suzuki coupling | N-bromosuccinimide, arylboronic acids, Pd catalyst | Room temperature to reflux | Enables diversification at 5-position | Multi-step, requires palladium catalyst |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves condensation of a thiazole precursor with methylamine derivatives. Key steps include controlled addition of chloroacetyl chloride to aromatic amines under cold conditions, followed by cyclization to form the thiazole ring . Optimization strategies include:

- Microwave-assisted synthesis to reduce reaction time and improve yields .

- Solvent-free conditions to minimize side reactions and simplify purification .

- Monitoring via thin-layer chromatography (TLC) to track reaction progress and adjust parameters like temperature or catalyst loading .

Q. Which analytical techniques are critical for confirming the structural integrity of the compound, and how should discrepancies in spectral data be resolved?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and amide bond formation .

- Mass spectrometry (MS) for molecular weight confirmation .

- Elemental analysis to validate purity by comparing calculated vs. experimental carbon, hydrogen, and nitrogen content .

- Discrepancy Resolution : Cross-validate data using complementary methods (e.g., IR for functional groups, X-ray crystallography for unambiguous structural determination if crystals are obtainable) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- In vitro assays : Use enzyme inhibition studies (e.g., IC₅₀ determination) with purified targets, such as kinases or proteases, under physiologically relevant pH and temperature .

- Molecular docking : Employ software like AutoDock Vina to predict binding modes, focusing on hydrogen bonding with the thiazole amino group and steric complementarity with the acetamide moiety .

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound and its analogs?

- Methodological Answer :

- Derivatization : Synthesize analogs with variations in the thiazole ring (e.g., halogen substitutions) or acetamide N-methyl group replacement .

- Biological profiling : Test analogs against a panel of disease models (e.g., cancer cell lines, microbial strains) to correlate structural changes with activity shifts .

- Computational SAR : Use QSAR models to predict bioactivity based on electronic (HOMO/LUMO) and steric (LogP, polar surface area) descriptors .

Q. How can computational methods be integrated into experimental design to predict reactivity or biological activity?

- Methodological Answer :

- Reaction path searching : Apply quantum chemical calculations (e.g., DFT) to identify energetically favorable reaction pathways and intermediates .

- Machine learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for novel syntheses .

- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) before in vivo testing .

Q. How should researchers address contradictions in biological activity data across different experimental models?

- Methodological Answer :

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed cell lines, consistent compound solubility agents) to rule out variability .

- Orthogonal assays : Confirm activity using unrelated methods (e.g., fluorescence-based vs. radiometric enzyme assays) .

- Meta-analysis : Compare results with structurally similar compounds (e.g., benzimidazole or triazole derivatives) to identify trends or outliers .

Data and Technical Challenges

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for high-resolution separation .

- Recrystallization : Optimize solvent pairs (e.g., ethanol-water) to enhance crystal purity .

- HPLC : Employ reverse-phase C18 columns for final purity assessment (>95%) .

Q. How can stability studies be designed to evaluate the compound under varying storage conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) over 1–4 weeks .

- Analytical monitoring : Use HPLC-MS to detect degradation products (e.g., hydrolysis of the acetamide group) .

- Stability-indicating assays : Correlate degradation profiles with bioactivity loss to establish shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.